1-(2-ethoxybenzoyl)-4-phenylpiperazine
Description
1-(2-Ethoxybenzoyl)-4-phenylpiperazine is a piperazine derivative featuring a 2-ethoxybenzoyl group at position 1 and a phenyl group at position 4 of the piperazine ring. Piperazine derivatives are widely explored for their versatility in drug design, with substituents influencing solubility, receptor affinity, and metabolic stability.
Properties
IUPAC Name |
(2-ethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-23-18-11-7-6-10-17(18)19(22)21-14-12-20(13-15-21)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFASMMDMJVCWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(2-Ethoxybenzoyl)-4-Phenylpiperazine and Analogues
- Electronic Effects: The 2-ethoxy group is electron-donating, contrasting with nitro (-NO₂) and sulfonyl (-SO₂) groups, which are electron-withdrawing.
- Steric Effects : Bulky substituents like 4-bromobenzoyl may hinder receptor binding compared to smaller groups like ethoxybenzoyl .
Pharmacological Activity Profiles
Pharmacological activities vary widely depending on substituents (Table 2).
Table 2: Pharmacological Profiles of Selected Piperazine Derivatives
- Neuroprotection : NSPP mitigates cognitive decline post-radiotherapy by preserving neural stem cells and suppressing microglial activation .
- Antimicrobial Activity : 2-Furoyl derivatives exhibit potent activity against pathogens like Staphylococcus aureus and Candida albicans .
- CNS Targeting : Piperazines with lipophilic substituents (e.g., triazole groups) show improved BBB penetration, critical for treating neurological disorders .
Structural and Crystallographic Data
Crystallographic studies reveal how substituents influence molecular packing (Table 4).
Table 4: Crystallographic Parameters of Selected Piperazine Compounds
| Compound | Crystal System | Space Group | Z' | Reference |
|---|---|---|---|---|
| 1-Benzoyl-4-(4-nitrophenyl)piperazine | Orthorhombic | Pna2₁ | 2 | |
| 1-(4-Bromobenzoyl)-4-phenylpiperazine | Monoclinic | P2₁ | 1 |
- Packing Effects : The orthorhombic system of the benzoyl derivative accommodates nitro groups via π-π stacking, while the ethoxy group’s bulk may favor different intermolecular interactions .
Discussion of Research Findings
- Substituent Impact : Electron-withdrawing groups (e.g., nitro) enhance stability but reduce bioavailability, whereas electron-donating groups (e.g., ethoxy) improve lipophilicity for CNS targeting .
- Synthetic Flexibility : Microwave and reductive amination methods offer scalable routes for diverse piperazine analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
